The synthesis of N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl)acetamide is a multi-step process. It begins with the reaction of benzenesulfonyl chloride and 1-aminopiperidine under controlled pH conditions to yield the parent compound, N-(Piperidin-1-yl)benzenesulfonamide []. This compound then undergoes substitution at the nitrogen atom with N-cyclohexyl-2-bromoacetamide in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF) to produce the final product [].
N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl)acetamide acts as an inhibitor of the epidermal growth factor receptor (EGFR) signaling pathway []. While the exact binding site and mechanism are not fully elucidated, studies demonstrate that this compound significantly reduces the phosphorylation of EGFR, ERK, and Akt []. These proteins are key components of the EGFR signaling cascade, responsible for regulating cell proliferation, survival, and migration [].
N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl)acetamide holds promise in the field of cancer research, specifically as a potential anti-cancer agent []. In vitro studies demonstrate its ability to inhibit EGFR signaling in human lung cancer cells, leading to decreased cell proliferation and migration []. Moreover, it exhibits potential in overcoming resistance to existing EGFR inhibitors, such as gefitinib, by inhibiting the T790M mutation commonly found in resistant cancer cells [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: